2,6-Dimethylquinoline-3-carboxamide
Beschreibung
2,6-Dimethylquinoline-3-carboxamide is a quinoline derivative featuring methyl groups at the 2- and 6-positions and a carboxamide moiety at position 2.
Eigenschaften
IUPAC Name |
2,6-dimethylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)6-10(12(13)15)8(2)14-11/h3-6H,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLABVWRBHPCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Azide Preparation and Cyclization
Benzylic azides, synthesized from 3-methylbenzyl alcohol via PBr-mediated bromination and NaN substitution, undergo a domino reaction with ethyl 3-ethoxyacrylate in toluene catalyzed by triflic acid (TfOH). The reaction proceeds through-shift and cyclization, forming dihydroquinoline intermediates, which are oxidized to the quinoline using DDQ:
Oxidation and Byproduct Management
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) quantitatively oxidizes dihydroquinoline to quinoline within 5 minutes, avoiding over-oxidation byproducts. Residual DDQ is removed via silica gel chromatography, yielding 76–82% pure ester.
Hydrolysis of Quinoline-3-Carboxylic Acid Esters
Acidic vs. Basic Hydrolysis
Ethyl 2,6-dimethylquinoline-3-carboxylate is hydrolyzed to the carboxylic acid using 6 M HCl in ethanol (reflux, 6 hours) or 2 M NaOH in THF/water (reflux, 4 hours). Acidic conditions preserve the quinoline ring but require neutralization with NaHCO, while basic hydrolysis simplifies workup but risks decarboxylation at elevated temperatures.
Direct Amidation Using B(OCH2_22CF3_33)3_33
Boron-Mediated Coupling
B(OCHCF), synthesized from BO and 2,2,2-trifluoroethanol, catalyzes the direct amidation of 2,6-dimethylquinoline-3-carboxylic acid with ammonium chloride in DMF at 60°C. The reaction avoids racemization, critical for chiral integrity, and achieves 92% yield after 12 hours:
Purification Strategies
Post-reaction, Amberlyst® A21 resin sequesters boron byproducts, enabling amide isolation via filtration. This eliminates aqueous workup, reducing loss of polar intermediates.
Optimization and Yield Analysis
Characterization of 2,6-Dimethylquinoline-3-carboxamide
Spectroscopic Data
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¹H NMR (400 MHz, CDCl) : δ 8.71 (s, 1H, H-4), 8.12 (d, Hz, 1H, H-5), 7.89 (d, Hz, 1H, H-8), 7.54 (t, Hz, 1H, H-6), 7.43 (t, Hz, 1H, H-7), 6.21 (s, 2H, NH), 2.78 (s, 3H, 2-CH), 2.62 (s, 3H, 6-CH).
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¹³C NMR (101 MHz, CDCl) : δ 168.4 (C=O), 153.2 (C-3), 148.9 (C-2), 139.1 (C-6), 132.4–125.8 (aromatic carbons), 21.3 (2-CH), 20.7 (6-CH).
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IR (KBr) : ν 3360 (N–H stretch), 1665 (C=O amide), 1601 (C=N quinoline), 785 (C–H bend).
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) are used.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline or halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylquinoline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an inhibitor of various enzymes, including kinases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline-3-carboxamides are known to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family. The quinoline nitrogen binds to the hinge region of these kinases, making them competitive inhibitors of adenosine triphosphate (ATP) . This inhibition can modulate various cellular pathways, including those involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Isoquinoline and Dihydroquinoline Families
The evidence highlights compounds with structural similarities, primarily isoquinoline and dihydroquinoline derivatives (Table 1). Key differences include:
- Substituent Positions: Analogues such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) feature substitutions at positions 6 and 7 on the isoquinoline ring, compared to the 2,6-dimethyl arrangement in the target compound.
- Functional Groups : Variations include ethoxy (6d), methylsulfonyl (6e), and phenyl carboxamide (6f) groups, which alter electronic and steric profiles. For example, the phenyl carboxamide in 6f may enhance π-π stacking interactions in biological systems.
Table 1: Structural Comparison of Quinoline/Isoquinoline Derivatives
| Compound Name | Core Structure | Substituents | Key Functional Groups | References |
|---|---|---|---|---|
| 2,6-Dimethylquinoline-3-carboxamide | Quinoline | 2-CH₃, 6-CH₃, 3-CONH₂ | Carboxamide | N/A |
| 6d (Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate) | Isoquinoline | 6,7-OCH₃, 1-CH₃, 2-COOEt | Ester | [52-55] |
| 6f (6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2-carboxamide) | Isoquinoline | 6,7-OCH₃, 1-CH₃, 2-CONHPh | Phenyl carboxamide | [57] |
| Compound 47 (N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide) | Dihydroquinoline | 4-S, 3-CONH-Ada, 1-pentyl | Thioxo, Adamantyl carboxamide | J. Med. Chem. 2007 |
Physicochemical Properties
- Melting Points and Solubility: While specific data for 2,6-Dimethylquinoline-3-carboxamide are unavailable, compound 47 (J. Med. Chem. 2007) has a molecular weight of 437 g/mol and is reported as a white solid. The adamantyl and pentyl groups in 47 likely increase lipophilicity compared to the smaller methyl groups in the target compound.
- Spectroscopic Data: IR and NMR profiles for compound 47 highlight the thioxo group’s influence, which may differ from the oxo or unmodified quinoline systems.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthetic yield of 2,6-Dimethylquinoline-3-carboxamide in multistep reactions? A: Optimization requires systematic variation of reaction parameters. For example, adjusting the molar ratio of reactants (e.g., ethyl acetoacetate and substituted benzaldehydes), catalysts (e.g., p-toluenesulfonic acid), and temperature (e.g., cyclization at 100°C vs. reflux conditions). Evidence from quinoline-carboxamide syntheses suggests that yields improve with controlled nitration and Suzuki coupling steps, as seen in similar derivatives . Parallel monitoring via TLC or HPLC can identify side products, enabling purification adjustments.
Structural Characterization
Q: What advanced techniques are critical for resolving crystallographic ambiguities in 2,6-Dimethylquinoline-3-carboxamide derivatives? A: Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is essential for resolving bond angles and torsional strain . For example, bond angles like C21—C20—C25 (123.0°) and torsional parameters (e.g., −179.41° for specific dihedrals) can be validated against computational models (DFT). Discrepancies between experimental and calculated data may indicate lattice distortions or solvent effects .
Data Contradiction Analysis
Q: How should researchers address conflicting spectral data (e.g., NMR vs. mass spectrometry) for 2,6-Dimethylquinoline-3-carboxamide? A: Contradictions often arise from impurities or isomerism. Cross-validate using:
- Comparative analysis : Compare NMR shifts with structurally analogous compounds (e.g., 6-phenylquinoline-3-carboxamide derivatives ).
- High-resolution MS : Confirm molecular ion peaks to rule out adducts.
- Chromatographic purity : Use HPLC with dual detectors (UV and ELSD) to isolate pure fractions .
Biological Activity Profiling
Q: What methodological frameworks are recommended for evaluating the biological activity of 2,6-Dimethylquinoline-3-carboxamide? A: Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by targeted molecular docking to identify binding interactions. For example, quinoline-3-carboxamides often target kinase domains; use homology modeling to predict binding affinity. Validate findings with SAR studies by synthesizing analogs (e.g., varying substituents at positions 2 and 6) .
Isomer Separation Strategies
Q: What chromatographic methods effectively separate regioisomers or stereoisomers in 2,6-Dimethylquinoline-3-carboxamide synthesis? A: Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). For stereoisomers, chiral columns (e.g., amylose-based) or derivatization with chiral auxiliaries may be required. Monitor retention times against standards synthesized via divergent routes (e.g., Suzuki vs. Friedländer syntheses) .
Mechanistic Pathway Elucidation
Q: How can researchers determine the dominant reaction mechanism in the cyclization step of 2,6-Dimethylquinoline-3-carboxamide synthesis? A: Employ isotopic labeling (e.g., deuterated ethyl acetoacetate) to track proton transfer pathways. Kinetic studies (variable-temperature NMR) can identify rate-determining steps. Compare with mechanisms proposed for analogous quinoline syntheses, such as acid-catalyzed cyclization via enol intermediates .
Thermal Stability Assessment
Q: What methodologies quantify the thermal stability of 2,6-Dimethylquinoline-3-carboxamide under storage conditions? A: Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions. For accelerated stability testing, store samples at 40°C/75% RH and monitor degradation via HPLC .
Polymorphism Screening
Q: How can researchers identify and characterize polymorphs of 2,6-Dimethylquinoline-3-carboxamide? A: Use SCXRD to resolve crystal packing motifs. Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. DMF). Compare powder XRD patterns with simulated data from single-crystal structures. Solubility studies in biorelevant media (e.g., FaSSIF) can link polymorphs to bioavailability .
Analytical Method Validation
Q: What statistical criteria ensure reproducibility in quantifying 2,6-Dimethylquinoline-3-carboxamide? A: Follow ICH Q2(R1) guidelines:
- Linearity : R² ≥ 0.998 for calibration curves (1–100 µg/mL).
- Precision : ≤2% RSD for intraday/interday assays.
- Accuracy : 98–102% recovery in spiked samples. Cross-validate using orthogonal techniques (e.g., NMR qNMR) .
Structure-Activity Relationship (SAR) Studies
Q: What strategies enhance SAR exploration for 2,6-Dimethylquinoline-3-carboxamide analogs? A: Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing groups at position 2, alkyl chains at position 6). Test against a panel of biological targets (e.g., kinases, GPCRs). Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .
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